Lipophilicity (cLogP) Comparison: Benzyloxy vs. Hydroxy and Methoxy Analogs
The introduction of a benzyloxy group at the 5-position of the indole-3-carboxylate scaffold significantly elevates lipophilicity compared to the 5-hydroxy and 5-methoxy analogs, as reflected by calculated partition coefficients (cLogP). This enhancement in lipophilicity can influence membrane permeability, metabolic stability, and target engagement in biological systems .
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.2 |
| Comparator Or Baseline | Methyl 5-hydroxy-1H-indole-3-carboxylate (cLogP = 1.8) and Methyl 5-methoxy-1H-indole-3-carboxylate (cLogP = 2.1) |
| Quantified Difference | ΔcLogP = +1.4 (vs. 5-hydroxy); ΔcLogP = +1.1 (vs. 5-methoxy) |
| Conditions | Calculated using ChemAxon/MarvinSketch software |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and blood-brain barrier penetration, making this building block a more favorable starting point for CNS-targeted programs.
